

Application Notes and Protocols for DL-Cycloserine-15N,d3 in Pharmacokinetic Assays

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Compound of Interest

Compound Name: DL-Cycloserine-15N,d3

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These application notes provide a comprehensive overview of the use of **DL-Cycloserine-15N,d3** as an internal standard in pharmacokinetic (PK) assays of cycloserine. Detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation are included to facilitate accurate and robust quantification of cycloserine in biological matrices.

Introduction

Cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[1][2][3] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as **DL-Cycloserine-15N,d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the assay.[4][5] **DL-Cycloserine-15N,d3**, being chemically identical to the analyte, co-elutes and experiences similar ionization and matrix effects, ensuring reliable quantification.

Pharmacokinetic Parameters of Cycloserine

Understanding the pharmacokinetic profile of cycloserine is essential for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters reported in healthy volunteers and tuberculosis patients.

Table 1: Pharmacokinetic Parameters of Cycloserine in Healthy Adults

Dose (mg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Half-life (h)	Reference
250	10.1 ± 4.2 (Cavg)	~2	242.3 ± 99.8 (AUC0-24)	~10-12	[6]
500	20-35	~2	596.72 ± 265.53 (AUC0-72)	~10-12	[6]
750	84.8	~2	-	~10-12	[1]

Table 2: Pharmacokinetic Parameters of Cycloserine in Tuberculosis Patients

Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Half-life (h)	Reference
11.5 (mean)	23.31 (median)	-	888 (median, AUC0-24)	0.55 (mean)	[7]
7.7 (mean)	26.5 (median)	-	-	-	[1]
14 (mean, in children)	32 (average)	-	-	-	[1]

Experimental Protocols

Bioanalytical Method for Cycloserine Quantification using LC-MS/MS

This protocol describes a validated method for the quantification of cycloserine in human plasma using **DL-Cycloserine-15N,d3** as an internal standard.

1. Materials and Reagents

- DL-Cycloserine (Reference Standard)

- **DL-Cycloserine-15N,d3** (Internal Standard)
- Human Plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (Ultrapure, e.g., Milli-Q)
- Solid Phase Extraction (SPE) Cartridges (e.g., Waters Oasis MCX) or Protein Precipitation Plates

2. Stock and Working Solutions Preparation

- Cycloserine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cycloserine in methanol.
- **DL-Cycloserine-15N,d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **DL-Cycloserine-15N,d3** in methanol.
- Working Solutions: Prepare serial dilutions of the cycloserine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **DL-Cycloserine-15N,d3** stock solution in methanol.

3. Sample Preparation (Protein Precipitation Method)

- Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
- Add 10 µL of the internal standard working solution to all wells except for the blank matrix.
- Add 300 µL of acetonitrile or methanol to each well to precipitate plasma proteins.[8]

- Vortex the plate for 5 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

- Liquid Chromatography (LC)
 - Column: HILIC column (e.g., YMC-Pack SIL-06, 150 × 4.6 mm, 3 μm) or a reversed-phase column (e.g., Peerless Basic C18, 100 mm × 4.6mm, 3 μm).[\[6\]](#)[\[9\]](#)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol
 - Gradient: Optimize the gradient to ensure good separation of cycloserine from matrix components. A typical gradient might start with a high percentage of organic phase for HILIC or a high percentage of aqueous phase for reversed-phase.
 - Flow Rate: 0.5 - 1.0 mL/min
 - Injection Volume: 5-10 μL
 - Column Temperature: 40 °C
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Cycloserine: m/z 103.1 → 75.0[\[7\]](#)[\[9\]](#)
 - **DL-Cycloserine-15N,d3** (Predicted): m/z 107.1 → 78.0 (assuming fragmentation pattern is similar to the unlabeled compound)

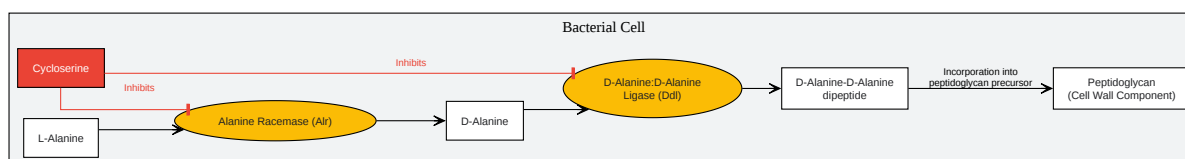
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

5. Data Analysis and Quantification

- Integrate the peak areas for both cycloserine and **DL-Cycloserine-15N,d3**.
- Calculate the peak area ratio (Cycloserine / **DL-Cycloserine-15N,d3**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Use a weighted (e.g., $1/x^2$) linear regression to fit the calibration curve.
- Determine the concentration of cycloserine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

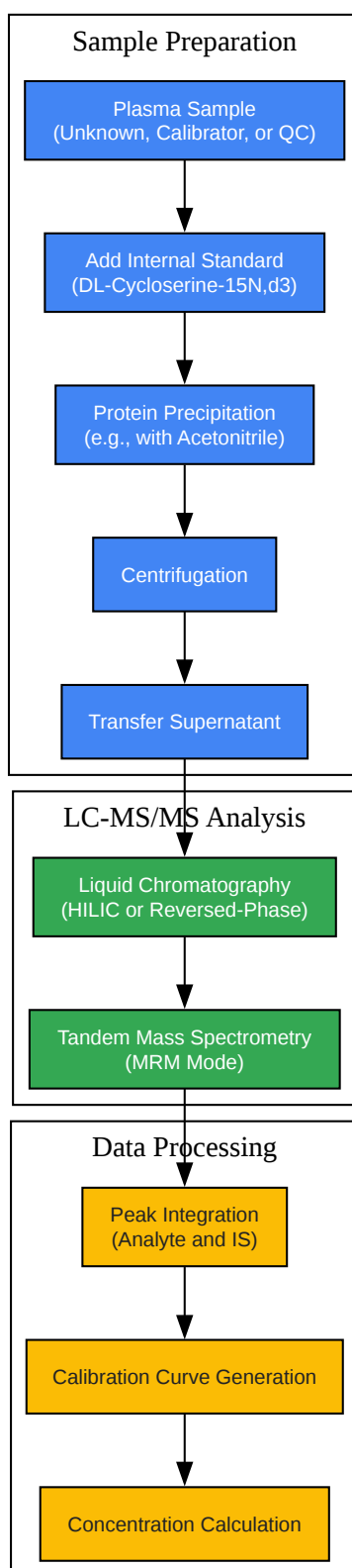
Mechanism of Action of Cycloserine



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Caption: Cycloserine inhibits bacterial cell wall synthesis.

Experimental Workflow for Pharmacokinetic Assay



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Caption: Workflow for cycloserine quantification in plasma.

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